2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide

Lipophilicity cLogP Drug-likeness

Procurement of this compound ensures access to a benzenesulfonamide scaffold with a distinct 2-bromo-4,5-dichloro substitution pattern that cannot be replicated by generic mono-halogenated analogs. This unique halogen arrangement introduces a precise combination of steric bulk, electron-withdrawing effects, and lipophilicity, driving differential binding poses and thermodynamic profiles at the peripheral anionic site (PAS) of acetylcholinesterase. Such molecular differentiation is critical for reproducible SAR studies, X-ray crystallography, and ITC profiling. Additionally, the calculated high lipophilicity positions it as a strategic CNS-permeable building block for centralized nervous system drug design, offering a handle for further diversification via the N-[2-(diethylamino)ethyl] side chain.

Molecular Formula C12H17BrCl2N2O2S
Molecular Weight 404.14
CAS No. 2380176-82-7
Cat. No. B2924953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide
CAS2380176-82-7
Molecular FormulaC12H17BrCl2N2O2S
Molecular Weight404.14
Structural Identifiers
SMILESCCN(CC)CCNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl
InChIInChI=1S/C12H17BrCl2N2O2S/c1-3-17(4-2)6-5-16-20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8,16H,3-6H2,1-2H3
InChIKeyMRCFPLPROVYZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Bromo-4,5-Dichloro-N-[2-(Diethylamino)Ethyl]Benzenesulfonamide (CAS 2380176-82-7): A Structurally Distinct Research Sulfonamide


2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide (CAS: 2380176-82-7) is a synthetic halogenated benzenesulfonamide derivative with the molecular formula C12H17BrCl2N2O2S and a molecular weight of 404.14 g/mol . It belongs to the N-[2-(diethylamino)ethyl]benzenesulfonamide class, a scaffold explored for acetylcholinesterase (AChE) inhibition and kinase modulation . The compound features a unique 2-bromo-4,5-dichloro substitution pattern on the phenyl ring, which distinguishes it from other halogenated analogs and contributes to its calculated lipophilicity and potential binding characteristics .

Why 2-Bromo-4,5-Dichloro-N-[2-(Diethylamino)Ethyl]Benzenesulfonamide Cannot Be Interchanged with Generic Halogenated Sulfonamides


Generic substitution within the N-[2-(diethylamino)ethyl]benzenesulfonamide class is precluded by divergent structure-activity relationships (SARs) driven by halogen substitution patterns. Research demonstrates that structurally similar compounds exhibit profoundly different conformations within the peripheral anionic site (PAS) of AChE, leading to class-dependent differences in binding entropy, enthalpy, and inhibition potency . The target compound's unique 2-bromo-4,5-dichloro arrangement introduces a distinct combination of steric bulk, electron-withdrawing effects, and lipophilicity that cannot be replicated by the mono-halogenated analogs (e.g., 4-chloro or 2-fluoro) commonly used as research tools. This differential binding profile is critical for applications requiring specific target engagement or selectivity, making unverified analog substitution a risk to experimental reproducibility .

Quantitative Differentiation Guide for 2-Bromo-4,5-Dichloro-N-[2-(Diethylamino)Ethyl]Benzenesulfonamide


Differentiation in Calculated Lipophilicity Compared to the 4-Chloro Analog

A key differentiator for the target compound is its calculated lipophilicity, which is significantly higher than its closest analog, 4-chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide (CAS 32411-07-7). The presence of an additional bromine atom and an extra chlorine substituent on the phenyl ring increases the cLogP, impacting membrane permeability and non-specific binding. The 4-chloro analog has a simpler structure (C12H19ClN2O2S, MW 290.81), lacking the extensive halogenation that drives the target compound's properties . While measured cLogP values for the target compound are not available in the peer-reviewed literature, its structure-activity relationship (SAR) within the class suggests a higher logP among analog sets, correlated with increased passive permeability and potential blood-brain barrier penetration in class-level models .

Lipophilicity cLogP Drug-likeness

Unique 2-Bromo-4,5-Dichloro Substitution Pattern Alters Electron-Withdrawing Effects and Biochemical Interactions

The target compound's substitution pattern (2-bromo-4,5-dichloro) creates a unique electronic environment on the phenyl ring. In the context of acetylcholinesterase (AChE) inhibitors, divergent structure-activity relationships (SARs) between the N-[2-(diethylamino)ethyl]benzenesulfonamide and N-[2-(diethylamino)ethyl]benzenemethanesulfonamide classes have been rigorously demonstrated. Eight X-ray structures revealed that substituents induce distinct conformations at the peripheral anionic site (PAS), with thermodynamic profiles revealing class-dependent differences in entropy/enthalpy contributions to binding free energy . The structural analogs 4-chloro (PDB 4B85) and 2-fluoro (PDB 4B82) compounds, which have been crystallized, exhibit measurable IC50 values against AChE . While the target compound's specific IC50 is not publicly available, class-level SAR indicates that halogen substituents ortho- and meta- to the sulfonamide group critically modulate inhibitor-enzyme interactions, making this pattern a logical choice for structure-based studies requiring halogen-bonding functionality .

Acetylcholinesterase Enzyme Inhibition Halogen Bonding

Supporting Evidence: Dual PLK1 and BRD4 Binding Affinity (Cross-Study Caution)

Data from BindingDB (entry BDBM50112339, mapping to CHEMBL3609308) indicate that a structurally similar compound in the sulfonamide series demonstrates dual binding affinity for Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), with reported Ki values of 5.80 nM and 8.70 nM, respectively . It is critical to note that the compound associated with this entry may not be an exact structural match to 2380176-82-7, and its SMILES suggest a different scaffold. However, the structural core of halogenated benzenesulfonamides has been associated with these targets in patent literature . This potential for 'polypharmacology' differentiates the target compound from mono-target inhibitor tools. For industrial users screening against the PLK family or investigating epigenetic targets like BRD4, this compound theoretically offers a multi-target starting point, unlike highly selective chemical probes. This potential must be verified, and until specific confirmatory assays are run, this remains a supplementary hypothesis.

PLK1 BRD4 Cancer Therapeutics

Prioritized Application Scenarios for 2-Bromo-4,5-Dichloro-N-[2-(Diethylamino)Ethyl]Benzenesulfonamide Based on Differential Evidence


Chemical Biology Probe for Mapping the Peripheral Anionic Site (PAS) of Acetylcholinesterase

Given the rigorous SAR framework established by Andersson et al. (2013) , this compound is a logical extension for structure-activity studies of the PAS. The unique 2-bromo-4,5-dichloro substitution pattern provides a distinct electron-deficient aromatic surface, predicted to engage in unique aromatic interactions and halogen bonding within the PAS. Unlike the crystallized 4-chloro (PDB:4B85) and 2-fluoro (PDB:4B82) analogs, this compound's increased bulk and lipophilicity could induce novel binding poses, making it a key tool for X-ray crystallography or thermodynamic profiling (ITC) of AChE-inhibitor interactions.

Lead Compound in Polypharmacology Studies Targeting PLK1 and BRD4 Pathways

Based on the scaffold's potential association with both Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) , researchers investigating the intersection of mitosis (PLK1) and epigenetic regulation (BRD4) in cancer may prioritize this compound for initial screening. The multi-target theoretical profile dissents from standard selective probes. Procurement for mechanistic profiling of apoptosis and transcriptional elongation in oncology cell models is a high-potential scenario, contingent on confirmatory in-house assay data.

Intermediate for the Synthesis of Novel CNS-Active Therapeutics

The target compound's calculated high lipophilicity positions it as a more CNS-permeable intermediate compared to simpler halogenated sulfonamides . Industrial medicinal chemistry teams designing central nervous system drugs that require a benzenesulfonamide backbone can procure this compound as a building block. The N-[2-(diethylamino)ethyl] side chain also serves as a handle for further chemical diversification, such as creating prodrugs or tuning basicity, making it a strategic starting material over non-functionalized analogs.

Quote Request

Request a Quote for 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.